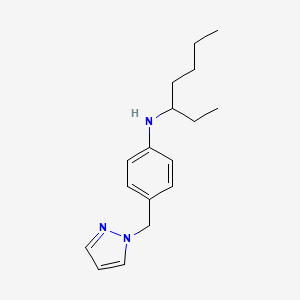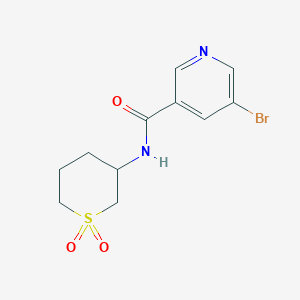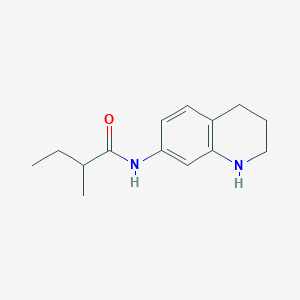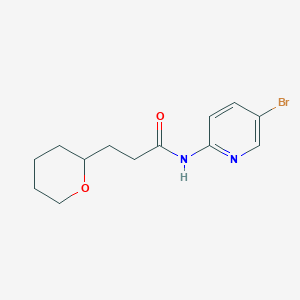
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline involves its ability to selectively accumulate in cancer cells and its activation by light to produce reactive oxygen species that can cause cellular damage and death. N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to have a high degree of selectivity for cancer cells over normal cells, making it a promising candidate for cancer diagnosis and treatment.
Biochemical and Physiological Effects:
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to have minimal toxicity and side effects in animal studies, making it a safe and effective candidate for cancer diagnosis and treatment. N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has also been shown to have a high degree of stability and can be stored for long periods without degradation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline in lab experiments include its high degree of selectivity for cancer cells, minimal toxicity and side effects, and stability. However, the limitations of using N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline include its high cost and the need for specialized equipment and expertise to perform experiments.
Orientations Futures
There are several future directions for N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline research, including the development of new synthesis methods to reduce the cost of production, the optimization of photodynamic therapy protocols to improve treatment outcomes, and the exploration of new applications for N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline in fields such as neuroscience and microbiology. Additionally, further studies are needed to fully understand the mechanism of action of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline and its potential side effects in humans.
In conclusion, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline is a promising compound that has shown great potential in various fields of scientific research, particularly in cancer diagnosis and treatment. Further research is needed to fully explore the potential of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline involves several steps, including the reaction of 3-heptanone with hydrazine hydrate to form 3-heptanone hydrazone, followed by the reaction of the hydrazone with 4-(chloromethyl)aniline to produce N-heptan-3-yl-4-(chloromethyl)aniline. Finally, the reaction of N-heptan-3-yl-4-(chloromethyl)aniline with pyrazole in the presence of a base leads to the formation of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline.
Applications De Recherche Scientifique
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been extensively studied for its potential applications in various fields, including cancer diagnosis and treatment, photodynamic therapy, and fluorescence imaging. In cancer diagnosis and treatment, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to selectively accumulate in cancer cells and can be used as a diagnostic tool for detecting tumors. In photodynamic therapy, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline can be activated by light to produce reactive oxygen species that can kill cancer cells. In fluorescence imaging, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline can be used as a contrast agent to visualize tumors.
Propriétés
IUPAC Name |
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-3-5-7-16(4-2)19-17-10-8-15(9-11-17)14-20-13-6-12-18-20/h6,8-13,16,19H,3-5,7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLEMNRTFKHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)NC1=CC=C(C=C1)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)


![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)

![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)



